Technical Guide: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile
Technical Guide: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile
[1][2]
Executive Summary
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2) is a critical advanced intermediate in the synthesis of Imidafenacin (KRP-197), a potent anticholinergic agent used for the treatment of overactive bladder (OAB).[1] Structurally, it features a diphenylbutanenitrile backbone functionalized with a 2-methylimidazole moiety.[1] Its conversion to the active pharmaceutical ingredient (API) involves a selective hydrolysis of the nitrile group to a primary amide.
This guide provides a comprehensive technical analysis of this compound, focusing on its physicochemical properties, synthetic routes, impurity profiling, and analytical characterization.[1] It is designed for process chemists and analytical scientists optimizing the manufacturing of Imidafenacin.
Part 1: Chemical Identity & Physicochemical Profile[3]
The compound is an off-white to pale yellow solid in its free base form. It is characterized by the presence of a bulky diphenyl methane group and a basic imidazole ring, making its solubility pH-dependent.
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile |
| CAS Number | 214777-43-2 |
| Molecular Formula | C₂₀H₁₉N₃ |
| Molecular Weight | 301.39 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 67–69 °C (Reported) [1] |
| Solubility | Soluble in Dichloromethane (DCM), Methanol, Ethanol, Acetonitrile.[1][2] Sparingly soluble in water. |
| pKa (Calculated) | ~7.0 (Imidazole nitrogen) |
| Key Functional Groups | Nitrile (-CN), Imidazole (Basic), Diphenyl (Lipophilic) |
Part 2: Synthetic Pathway & Mechanism[2]
The synthesis of this intermediate typically follows a convergent pathway involving the alkylation of 2-methylimidazole. The choice of base and solvent is critical to minimize regioisomeric impurities and maximize yield.
Primary Synthetic Route
The most robust industrial route involves the nucleophilic substitution of 4-bromo-2,2-diphenylbutyronitrile with 2-methylimidazole .[1]
-
Reagents: 2-Methylimidazole, 4-Bromo-2,2-diphenylbutyronitrile.[3][1]
-
Base: Potassium Carbonate (
) or Triethylamine (TEA). -
Solvent: DMF or Acetonitrile (ACN).
Mechanism:
-
Deprotonation: The base deprotonates the pyrrole-like nitrogen of the 2-methylimidazole.
-
Nucleophilic Attack: The resulting imidazolide anion attacks the alkyl bromide at the
-position of the butyronitrile chain via an mechanism. -
Product Formation: The target nitrile is formed, with HBr captured by the base.
Visualization of Synthesis and Transformation
The following diagram illustrates the synthesis of the nitrile intermediate and its subsequent hydrolysis to Imidafenacin.
Figure 1: Synthetic pathway from raw materials to Imidafenacin via the nitrile intermediate.
Part 3: Impurity Profiling & Control[2]
Controlling impurities at this stage is vital because the subsequent hydrolysis step can carry over unreacted starting materials or degrade unstable byproducts into difficult-to-remove contaminants.[1]
Key Impurities
| Impurity Type | Origin | Control Strategy |
| Unreacted Bromide | Residual 4-bromo-2,2-diphenylbutyronitrile.[1] | Monitor via HPLC; Ensure slight excess of imidazole or extended reaction time. |
| Regioisomer (N3-Alkyl) | Alkylation at the wrong nitrogen (less likely with 2-methyl substitution due to steric hindrance, but possible).[1] | Crystallization in non-polar solvents (e.g., Toluene/Hexane). |
| Hydrolysis Byproduct | Premature formation of Imidafenacin (Amide) during workup if pH is too high. | Maintain neutral pH during aqueous workup; avoid prolonged exposure to aqueous base. |
| Bis-alkylated Imidazole | Quaternization of the imidazole ring by a second alkyl bromide molecule. | Use stoichiometric control (1:1 ratio) and avoid excess alkyl halide. |
Impurity Fate Map
Figure 2: Fate map of potential impurities during the synthesis of the nitrile intermediate.
Part 4: Analytical Methodologies
To ensure the quality of the intermediate, a robust HPLC method is required. The method must separate the nitrile from the starting bromide and the downstream amide.
Recommended HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 7.0).
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV @ 220 nm (Absorption maximum of the phenyl rings).
-
Retention Order: 2-Methylimidazole (early) < Imidafenacin (Amide) < Target Nitrile < Bromo-nitrile (late eluting).
Spectroscopic Identification
-
¹H-NMR (CDCl₃, 400 MHz):
-
Mass Spectrometry (ESI+):
- = 302.2 m/z.
Part 5: Handling & Safety[2]
As a chemical intermediate, this compound should be handled with standard laboratory safety protocols.[1]
-
Hazards: Irritant to eyes, respiratory system, and skin.[1] The precursor (alkyl bromide) is a potential alkylating agent and should be handled in a fume hood.
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which could catalyze hydrolysis to the amide.
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides.
References
-
World Intellectual Property Organization (WIPO). (2016). WO2016142173 - Solid form of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile phosphate intermediate.[1] Retrieved from [Link][2]
-
Miyachi, H., et al. (1999).[1] Synthesis and antimuscarinic activity of a series of 4-(1-imidazolyl)-2,2-diphenylbutyramides. Bioorganic & Medicinal Chemistry, 7(6), 1151-1161.[1] (Cited for synthetic conditions).[6][7][8][9][10]
Sources
- 1. EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 2. ES2911186T3 - Crystalline forms of aminolipids - Google Patents [patents.google.com]
- 3. 4-(2-Methyl-1H-iMidazol-1-yl)-2,2-diphenylbutanenitrile synthesis - chemicalbook [chemicalbook.com]
- 4. WO2001038329A1 - Anhydrous mirtazapine crystals and process for producing the same - Google Patents [patents.google.com]
- 5. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 8. patents.justia.com [patents.justia.com]
- 9. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 10. US20130035272A1 - Novel nitrile and amidoxime compounds and methods of preparation for semiconductor processing - Google Patents [patents.google.com]
